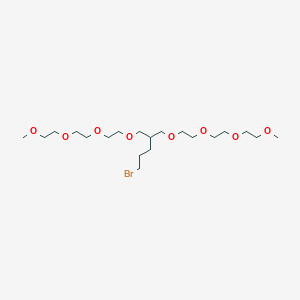![molecular formula C24H38N6O9S3 B12289496 Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid)](/img/structure/B12289496.png)
Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid): is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes biotinylamidoethyl, dithiomethylenemalonic acid, and bis(3-aminopropionic acid) moieties. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid) involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of biotinylamidoethyl, followed by the introduction of dithiomethylenemalonic acid and bis(3-aminopropionic acid) groups. Common reagents used in these reactions include biotin, ethylamine, malonic acid derivatives, and thiol-containing compounds. The reactions are often carried out under controlled temperatures and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Purification steps such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as amides, thiols, and carboxylic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid) is utilized in the study of enzyme mechanisms and protein interactions. Its biotinyl group allows for easy attachment to proteins and other biomolecules, facilitating their detection and analysis.
Medicine: In medicine, this compound has potential applications in drug delivery and diagnostics. Its ability to bind to specific proteins makes it useful in targeted therapies and imaging techniques.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid) involves its interaction with specific molecular targets. The biotinyl group binds to biotin-binding proteins, while the dithiomethylenemalonic acid and bis(3-aminopropionic acid) groups interact with other biomolecules. These interactions can modulate enzyme activity, protein-protein interactions, and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(2-aminopropionicAcid): Similar structure but with a different amino acid.
Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid): Contains a different amino acid with a longer carbon chain.
Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid) Derivatives: Various derivatives with modifications to the biotinyl or dithiomethylenemalonic acid groups.
Uniqueness: Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid) is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable in a wide range of scientific and industrial applications.
Eigenschaften
Molekularformel |
C24H38N6O9S3 |
|---|---|
Molekulargewicht |
650.8 g/mol |
IUPAC-Name |
3-[[3-(2-carboxyethylamino)-3-oxo-2-[3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoylamino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H38N6O9S3/c31-16(4-2-1-3-15-20-14(13-40-15)28-24(39)30-20)25-10-12-42-41-11-7-17(32)29-21(22(37)26-8-5-18(33)34)23(38)27-9-6-19(35)36/h14-15,20-21H,1-13H2,(H,25,31)(H,26,37)(H,27,38)(H,29,32)(H,33,34)(H,35,36)(H2,28,30,39) |
InChI-Schlüssel |
OXQIHBJKAUHXPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCCC(=O)O)C(=O)NCCC(=O)O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-7-methyl-3-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12289429.png)

![2-[[2-Hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propyl]amino]-2-methylpropan-1-ol](/img/structure/B12289438.png)

![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B12289463.png)

![Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B12289476.png)
![N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12289477.png)

![3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12289486.png)


